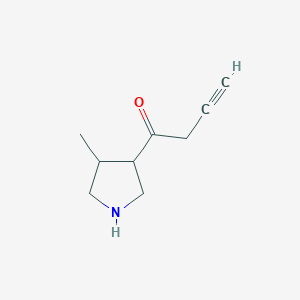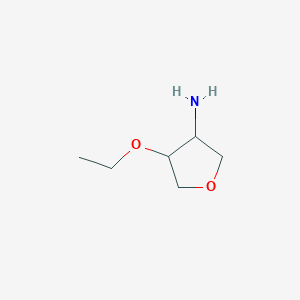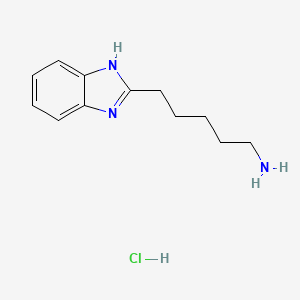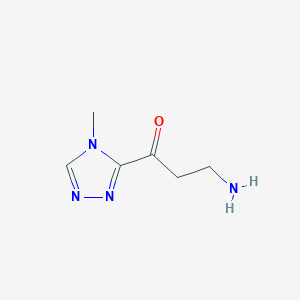
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one typically involves the reaction of 3-amino-1,2,4-triazole with appropriate electrophiles. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Aplicaciones Científicas De Investigación
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one involves its interaction with biological targets through hydrogen bonding and dipole interactions . The compound can inhibit specific enzymes or receptors, leading to its observed biological effects . The molecular pathways involved often include the modulation of cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar structural features but lacking the propanone moiety.
4-Amino-1-methyl-1,2,4-triazole: Another similar compound with a different substitution pattern on the triazole ring.
Uniqueness
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-amino-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-4-8-9-6(10)5(11)2-3-7/h4H,2-3,7H2,1H3 |
Clave InChI |
KAOXTENQBPIRFO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
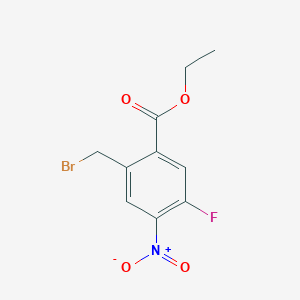
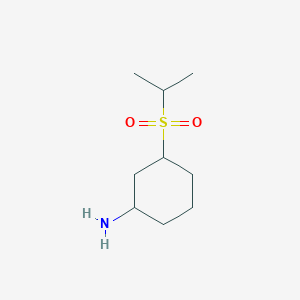
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)

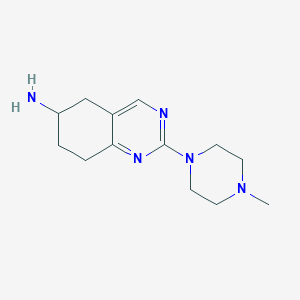
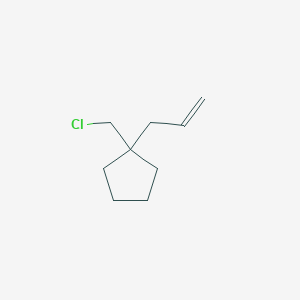
![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
